

Structural Characterization & Utility Guide: (1-Ethylazetid-3-yl)methanamine

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Compound of Interest

Compound Name: (1-Ethylazetid-3-yl)methanamine

CAS No.: 1412978-07-4

Cat. No.: B2615684

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Executive Summary: The "Escape from Flatland"

(1-Ethylazetid-3-yl)methanamine is a high-value diamine building block used to introduce metabolic stability and distinct vector orientation into drug candidates. Unlike its 5-membered analog (pyrrolidine), the 4-membered azetid-3-yl ring possesses significant ring strain (~26 kcal/mol) and a puckered "butterfly" conformation.

This guide provides the structural validation standards for this molecule and objectively compares it with key alternatives, demonstrating why it is often the superior choice for lowering lipophilicity (

) while maintaining basicity.

Structural Identity & Physicochemical Profile[1][2] [3][4][5][6]

The characterization of small, strained heterocycles requires precise interpretation of NMR splitting patterns, which often deviate from first-order predictions due to ring puckering.

Core Data Table[5][7]

Property	Value / Description	Note
IUPAC Name	(1-Ethylazetidin-3-yl)methanamine	
CAS Number	1269796-03-7 (Free Base)	Verify salt form (e.g., 2HCl: 1269796-04-8)
Formula		MW: 114.19 g/mol
Appearance	Colorless oil (Free Base) / White solid (HCl salt)	Hygroscopic as salt
Boiling Point	~165 °C (Predicted, 760 mmHg)	Volatile free base
pKa (Calc)		Lower than pyrrolidine analogs
CLogP	-0.85	Highly polar, water-soluble

Spectroscopic Signature (Diagnostic Signals)

The following NMR data represents the Free Base in

. Note that salt formation causes significant downfield shifts.

- NMR (400 MHz, CDCl_3):
 - 3.55 (m, 2H, Ring cis to substituent).
 - 2.90 (m, 2H, Ring trans to substituent).
 - 2.82 (d, 2H, exocyclic)

- 2.55 (m, 1H, Ring - methine).
- 2.48 (q, , 2H, Ethyl).
- 0.98 (t, , 3H, Ethyl).
- Key Insight: The azetidine ring protons appear as complex multiplets rather than simple doublets due to the ring puckering and geminal/vicinal coupling.
- NMR (100 MHz,):
 - 60.5 (Ring), 54.2 (Ethyl), 45.8 (Exocyclic), 32.1 (Ring), 12.5 (Ethyl).

Comparative Analysis: Azetidine vs. Alternatives

In lead optimization, replacing a pyrrolidine or piperidine with an azetidine is a strategic move to alter physicochemical properties.

Comparative Performance Table

Feature	(1-Ethylazetidin-3-yl)methanamine	(1-Ethylpyrrolidin-3-yl)methanamine	(Azetidin-3-yl)methanamine
Ring Size	4-membered	5-membered	4-membered (NH free)
Lipophilicity (LogP)	Low (-0.85)	Medium (-0.20)	Very Low (-1.5)
Metabolic Stability	High (Ring strain alters CYP oxidation)	Moderate (Prone to -oxidation)	High (but N-H is reactive)
Basicity (pKa)	~10.2	~10.8	~11.0
Vector Geometry	Puckered (character)	Envelope (character)	Puckered
Application	Best for CNS penetration & Solubility	Standard building block	Linker requiring N-alkylation

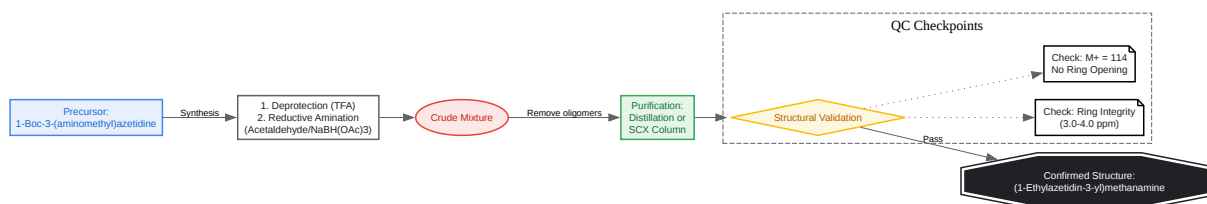
Mechanistic Insight: The "Azetidine Effect"

- Lower Lipophilicity: The removal of one methylene group (vs. pyrrolidine) lowers the LogP/LogD, often improving metabolic stability and reducing non-specific binding.
- Basicity Modulation: The increased s-character of the nitrogen lone pair in the strained 4-membered ring typically lowers the pKa by 0.5–1.0 units compared to pyrrolidines. This is crucial for tuning permeability.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesizing and validating the structural integrity of the molecule, specifically distinguishing it from ring-opened byproducts.



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Caption: Synthesis and Validation Workflow. Critical QC steps focus on confirming the azetidine ring remains intact, as strained rings can open under harsh reductive amination conditions.

Protocol 1: Structural Validation via qNMR (Quantitative NMR)

Rationale: To determine purity and salt stoichiometry (if HCl salt).

- Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL
(for salts) or
(for free base).
- Internal Standard: Add a precise amount (approx. 5 mg) of Maleic Acid (for) or 1,3,5-Trimethoxybenzene (for).
- Acquisition: Run a standard proton sequence (dS=16, D1=30s to ensure relaxation).
- Integration: Integrate the Ethyl

triplet (

~1.0 ppm) against the Internal Standard signal.

- Validation Check:
 - The integral ratio of the Ring Protons (3.0–4.5) to the Ethyl Group must be exactly 4:5.
 - Failure Mode: If the ratio is skewed or olefinic signals appear (5.0–6.0), the ring has undergone Hoffman elimination or hydrolysis.

Protocol 2: GC-MS Purity Assessment

Rationale: Small diamines are difficult to analyze by HPLC due to lack of UV chromophores. GC-MS is the gold standard.

- Column: HP-5ms or equivalent amine-deactivated column.
- Inlet: 250°C, Split 20:1.
- Ramp: 50°C (hold 2 min)
250°C at 20°C/min.
- Detection: EI Source. Look for Molecular Ion () at 114 m/z.
- Fragmentation Pattern:
 - Base peak is typically m/z 30 () from the primary amine cleavage.
 - Loss of ethyl group () is common.

Stability & Handling

- Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C.
- Shelf-Life: The free base is prone to oxidation and carbonate formation (absorption from air). Always handle under Nitrogen/Argon.
- Reactivity: Avoid strong Lewis acids which can coordinate to the ring nitrogen and trigger ring-opening polymerization.

References

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 - Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1]
 - Source: Organic & Biomolecular Chemistry (RSC).[1]
 - URL:[[Link](#)]
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 - Source: Alfa Chemistry.
- Comparative Structural Data
 - Title: Spirocyclic Azetidines for Medicinal Chemistry (Comparison of ring sizes).

- Source: Enamine.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

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- [2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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